(4Z)-1-(4-fluorophenyl)-4-{[5-(4-nitrophenyl)furan-2-yl]methylidene}pyrazolidine-3,5-dione
Overview
Description
(4Z)-1-(4-fluorophenyl)-4-{[5-(4-nitrophenyl)furan-2-yl]methylidene}pyrazolidine-3,5-dione is a synthetic organic compound that belongs to the class of pyrazolidine-3,5-diones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorophenyl and nitrophenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-(4-fluorophenyl)-4-{[5-(4-nitrophenyl)furan-2-yl]methylidene}pyrazolidine-3,5-dione typically involves the following steps:
Formation of the pyrazolidine-3,5-dione core: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazolidine ring with a fluorophenyl group, often using a fluorinated benzene derivative and a suitable catalyst.
Attachment of the furan-2-ylmethylidene group: This step involves the condensation of the pyrazolidine-3,5-dione with a furan-2-ylmethylidene derivative, typically under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(4Z)-1-(4-fluorophenyl)-4-{[5-(4-nitrophenyl)furan-2-yl]methylidene}pyrazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and nitrophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-1-(4-fluorophenyl)-4-{[5-(4-nitrophenyl)furan-2-yl]methylidene}pyrazolidine-3,5-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound may be explored as a potential drug candidate. Its unique structure and functional groups suggest that it may have therapeutic potential for various diseases.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also be used in the production of specialty chemicals or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of (4Z)-1-(4-fluorophenyl)-4-{[5-(4-nitrophenyl)furan-2-yl]methylidene}pyrazolidine-3,5-dione would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(4Z)-1-(4-chlorophenyl)-4-{[5-(4-nitrophenyl)furan-2-yl]methylidene}pyrazolidine-3,5-dione: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
(4Z)-1-(4-methylphenyl)-4-{[5-(4-nitrophenyl)furan-2-yl]methylidene}pyrazolidine-3,5-dione: Similar structure with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in (4Z)-1-(4-fluorophenyl)-4-{[5-(4-nitrophenyl)furan-2-yl]methylidene}pyrazolidine-3,5-dione may confer unique properties, such as increased lipophilicity, metabolic stability, and specific interactions with biological targets. These features may make it more effective or selective in certain applications compared to its analogs.
Properties
IUPAC Name |
(4Z)-1-(4-fluorophenyl)-4-[[5-(4-nitrophenyl)furan-2-yl]methylidene]pyrazolidine-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12FN3O5/c21-13-3-7-14(8-4-13)23-20(26)17(19(25)22-23)11-16-9-10-18(29-16)12-1-5-15(6-2-12)24(27)28/h1-11H,(H,22,25)/b17-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOLSQLMVHKMPL-BOPFTXTBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NN(C3=O)C4=CC=C(C=C4)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C(=O)NN(C3=O)C4=CC=C(C=C4)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12FN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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